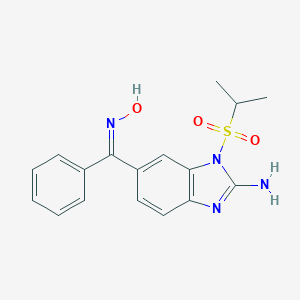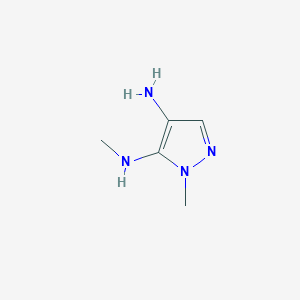
4-Amino-1-methyl-5-methylaminopyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-methyl-5-methylaminopyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring and an amino group, making it a versatile molecule for different research purposes.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-methyl-5-methylaminopyrazole has been extensively studied for its potential applications in various fields. It has been used as a building block in the synthesis of other compounds, such as pyrazolopyridines, pyrazolotriazines, and pyrazolopyrimidines. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, it has been used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 4-Amino-1-methyl-5-methylaminopyrazole is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including kinases and phosphodiesterases. It may also interact with other proteins and receptors in the body, leading to its biological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Amino-1-methyl-5-methylaminopyrazole depend on the specific application and concentration used. In general, it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to affect various signaling pathways in the body, including the MAPK/ERK pathway and the cAMP/PKA pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Amino-1-methyl-5-methylaminopyrazole is its versatility in different research applications. It can be used as a building block for the synthesis of other compounds or as a ligand or catalyst in organic reactions. However, its limitations include its potential toxicity and the need for careful handling and storage. It may also have limited solubility in some solvents, which can affect its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-Amino-1-methyl-5-methylaminopyrazole. Some of these include:
- Further studies on its potential use in cancer treatment and other diseases
- Exploration of its potential as a catalyst in organic reactions
- Investigation of its interactions with other proteins and receptors in the body
- Development of more efficient synthesis methods for the compound
- Study of its potential toxicity and safety for use in various applications.
Conclusion:
In conclusion, 4-Amino-1-methyl-5-methylaminopyrazole is a versatile and promising compound for various scientific research applications. Its potential as a building block, ligand, and catalyst, as well as its anti-cancer, anti-inflammatory, and neuroprotective effects, make it an attractive molecule for further investigation. However, its potential toxicity and limitations in solubility and handling should be taken into account when using it in experiments. With further research, 4-Amino-1-methyl-5-methylaminopyrazole may prove to be a valuable tool for advancing scientific knowledge and developing new treatments for various diseases.
Eigenschaften
CAS-Nummer |
155601-14-2 |
|---|---|
Produktname |
4-Amino-1-methyl-5-methylaminopyrazole |
Molekularformel |
C5H10N4 |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
3-N,2-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C5H10N4/c1-7-5-4(6)3-8-9(5)2/h3,7H,6H2,1-2H3 |
InChI-Schlüssel |
TYXJLMPDDODUPM-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=NN1C)N |
Kanonische SMILES |
CNC1=C(C=NN1C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

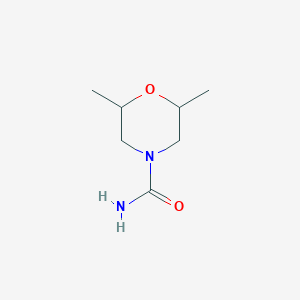


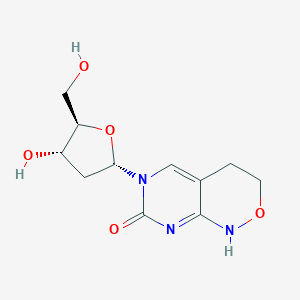
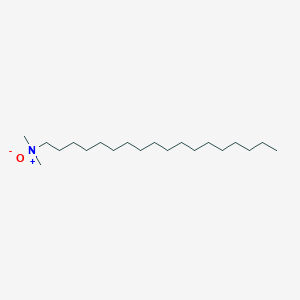
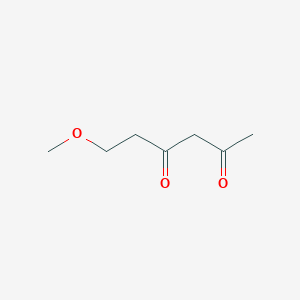
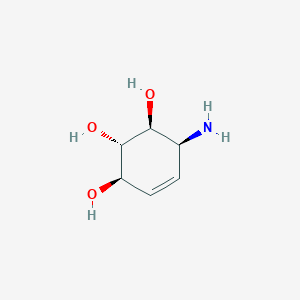


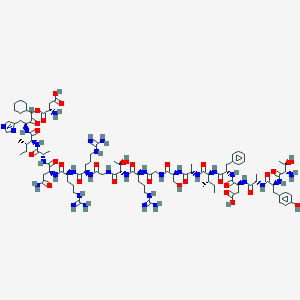
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

